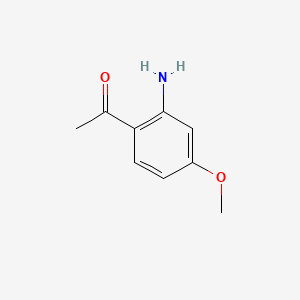

1-(2-Amino-4-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-(2-amino-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFUOGSRVUOROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443333 | |

| Record name | 1-(2-amino-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42465-53-2 | |

| Record name | 1-(2-amino-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-amino-4-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Organic Synthesis and Medicinal Chemistry

The importance of 1-(2-Amino-4-methoxyphenyl)ethanone lies in its dual functionality, which allows for a wide range of chemical transformations. The amino group serves as a nucleophile or a directing group in various reactions, while the ketone moiety can participate in condensations, reductions, and other carbonyl chemistry. The methoxy (B1213986) group, an electron-donating substituent, influences the reactivity of the aromatic ring, often facilitating electrophilic substitution reactions.

This trifecta of functional groups makes this compound a sought-after precursor for the synthesis of heterocyclic compounds, many of which form the core scaffolds of medicinally important molecules. For instance, derivatives of quinolines, which can be synthesized from aminophenones, have demonstrated significant antimalarial activity. ucsf.edu Similarly, chromones, accessible from related hydroxyacetophenones, are another class of compounds with diverse biological activities that can be targeted using this ketone as a starting material. acs.orgijrpc.com The development of novel synthetic routes to such compounds is a continuous effort in medicinal chemistry, aiming to produce new therapeutic agents. ucsf.edu

A Versatile Synthetic Intermediate and Building Block

The utility of 1-(2-Amino-4-methoxyphenyl)ethanone as a versatile synthetic intermediate is showcased in its application for building a variety of functionalized molecules. Its structural features allow it to be a key component in the synthesis of more complex structures, particularly heterocyclic systems.

One of the prominent applications of aminophenones is in the synthesis of quinolines and their derivatives. nih.gov A common strategy involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive carbonyl group, followed by cyclization. This approach allows for the construction of the quinoline (B57606) core, which is a privileged scaffold in drug discovery. ucsf.edu

Furthermore, this ketone can be a precursor to chalcones, which are intermediates in the synthesis of various bioactive compounds. Chalcones are typically formed through a base-catalyzed condensation reaction between an acetophenone (B1666503) and an aromatic aldehyde. These resulting chalcones can then be used to synthesize a range of heterocyclic compounds, including pyrimidines and nicotinonitriles, which have been investigated for their antimicrobial properties. worldnewsnaturalsciences.com

The general synthetic routes for chromones often start from 2-hydroxyacetophenones. ijrpc.com While the target compound is a 2-amino derivative, its conversion to the corresponding 2-hydroxyacetophenone (B1195853) is a feasible transformation, further expanding its utility as a building block for this class of compounds. The synthesis of chromones can be achieved through various methods, including intramolecular condensation reactions. ijrpc.com

Academic Research Perspectives on Amino and Methoxy Substituted Aromatic Ketones

General Synthetic Strategies for Aromatic Amino Ketones

The construction of α-amino ketones is a pivotal transformation in organic synthesis. Classical approaches often involve the nucleophilic substitution of an α-halogenated ketone with an amine or an azide. rsc.org Another common method is the electrophilic amination of enolates using nitrogen-based electrophiles like haloamines, hydroxylamines, or azo compounds. rsc.org However, these methods can be limited by the availability of nitrogen electrophiles and may require additional steps for the conversion of precursors to the final amine. rsc.org

Modern synthetic methods have sought to overcome these limitations. Photoredox catalysis has emerged as a powerful tool, enabling the deoxygenative coupling of aromatic carboxylic acids and alkenes to furnish aryl ketones under mild conditions. nih.gov This strategy demonstrates excellent functional group compatibility. nih.gov Another innovative approach involves a two-step sequence of cross-coupling and oxidative cleavage of N-(2-bromoallyl)amine derivatives. researchgate.net Furthermore, multicomponent reactions, such as the Strecker and Ugi reactions, provide efficient pathways to α-amino carbonyl compounds by adding cyanide or isonitriles to imines. nih.gov

Targeted Synthesis of this compound Scaffolds

The specific synthesis of this compound and related structures can be achieved through several targeted routes, often leveraging precursors like halogenated acetophenones or other substituted acetophenones.

Routes Involving Halogenated Acetophenone (B1666503) Precursors

A common strategy for synthesizing aminoacetophenones involves the use of halogenated precursors. For instance, 4-aminoacetophenone can be synthesized from 1-(4-bromo(iodo)phenyl)ethanone using 2,2,2-trifluoroacetamide as an ammonia surrogate in the presence of a CuI/N,N'-dimethylethylenediamine catalyst. researchgate.net Similarly, the use of a CuI/D-glucosamine catalyst system facilitates the cross-coupling reaction between 1-(4-bromo(iodo)-phenyl)ethanones and an amine source to produce 4-aminoacetophenone. researchgate.net

The introduction of other functional groups can also be achieved through halogenated intermediates. For example, the chlorination of 4-aminoacetophenone yields 1-(4-amino-2-chlorophenyl)ethanone hydrochloride. researchgate.net These halogenated intermediates serve as versatile handles for further synthetic manipulations.

Preparation from Related Acetophenones

The synthesis of this compound can also be approached from other substituted acetophenones. For example, a method for preparing 2-amino-3-methyl-4-methoxy acetophenone has been patented, indicating the feasibility of synthesizing structurally similar compounds. google.com The hydrolysis of various protected aminoacetophenones, such as (E)-1-(4-((4-(...)-phenyl(phenyl)methyleneamino)-phenyl)ethanone or 1-(4-(diphenylmethylene-amino)phenyl)ethanone with hydrogen chloride, yields 4-aminoacetophenone. researchgate.net

Additionally, enamino ketones derived from acetophenones serve as valuable intermediates. For instance, (E)-1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one can be prepared from 4-chloroacetophenone and subsequently converted to other derivatives. mdpi.com

Multi-Component and One-Pot Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. nih.gov These reactions are powerful tools for generating molecular diversity. researchgate.net One-pot syntheses, which can involve sequential reactions without the isolation of intermediates, also streamline synthetic processes. rsc.org

For instance, a one-pot, three-component strategy is commonly used for the synthesis of 2-amino-4H-benzo[b]pyrans, which involves the reaction of an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound. researchgate.net While not a direct synthesis of this compound, this demonstrates the power of MCRs in constructing related heterocyclic systems. The development of mechanochemical methods has also enabled multi-step and multi-component organometallic syntheses to be carried out in a single pot. rsc.org

Preparation of Functionalized Derivatives and Analogs

The amino and ketone functionalities of this compound provide reactive sites for the synthesis of a wide array of derivatives, most notably Schiff bases.

Synthesis of Schiff Bases from Amino-Ketone Precursors

Schiff bases are readily synthesized through the condensation reaction of a primary amine with a carbonyl compound. frontiersin.org This reaction is a cornerstone for creating diverse molecular architectures. For example, various Schiff bases have been synthesized from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione by reacting it with different substituted benzaldehydes. nih.gov The resulting imine, or azomethine group (-HC=N-), is a key feature of these compounds. nih.gov

The synthesis of novel Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes has also been reported, highlighting the versatility of this reaction. consensus.app The general procedure involves the condensation of an amino-ketone with an aldehyde or another ketone, often with acid or base catalysis, to facilitate the formation of the imine bond. researchgate.net

| Reactants | Product Type | Key Features |

| Primary Amine + Carbonyl Compound (Aldehyde/Ketone) | Schiff Base | Formation of an azomethine (-C=N-) group. frontiersin.orgnih.gov |

| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione + Substituted Benzaldehydes | Substituted Schiff Bases | Demonstrates the use of a complex amine precursor. nih.gov |

| 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile + Pyrazole-4-carboxaldehydes | Novel Schiff Bases | Highlights the synthesis of complex, heterocyclic Schiff bases. consensus.app |

| 1-(1-hydroxynaphthalen-2-yl)ethanone + Diamines | Tetradentate Schiff Bases | Shows the formation of multidentate ligands from amino-ketones. researchgate.net |

Cyclization Reactions to Form Heterocyclic Systems

The unique arrangement of functional groups in this compound, namely the ortho-amino group to the acetyl substituent, makes it a valuable precursor for the synthesis of various fused and non-fused heterocyclic compounds.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical and widely employed method for the formation of thiazole rings. derpharmachemica.com This reaction typically involves the condensation of an α-haloketone with a thioamide. derpharmachemica.com In the context of this compound, this would first require the halogenation of the acetyl group to form an α-haloketone intermediate. This intermediate can then be reacted with a thioamide, such as thiourea, to yield the corresponding 2-aminothiazole derivative. nih.gov The synthesis of 4,5-substituted-2-aminothiazoles has been achieved through the reaction of acetophenones with thiourea in the presence of iodine. nih.gov

Pyrimidines: Pyrimidine derivatives can be synthesized from this compound through condensation reactions. A common approach is the Biginelli reaction, or similar multicomponent reactions, which involve the cyclization of a β-dicarbonyl compound with urea or a urea derivative. researchgate.net Alternatively, 2-aminopyrimidines can be synthesized by reacting a suitable precursor with guanidine. ajol.info For instance, the condensation of chalcones, which can be derived from acetophenones, with guanidine hydrochloride is a known method for pyrimidine synthesis. ajol.info Microwave-assisted synthesis has also been employed for the rapid and efficient production of 2-amino-4-chloro-pyrimidine derivatives. nih.gov

Azetidinones: Azetidinones, also known as β-lactams, are four-membered heterocyclic rings. A primary synthetic route to these compounds is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene with an imine (Schiff base). nih.govderpharmachemica.com To synthesize an azetidinone derivative from this compound, the amino group would first be condensed with an aldehyde to form a Schiff base. This imine is then reacted with a ketene, often generated in situ from an acyl chloride and a tertiary amine like triethylamine, to yield the azetidinone ring. nih.govderpharmachemica.comjocpr.com Chloroacetyl chloride is a common reagent used for this purpose. nih.govderpharmachemica.comjocpr.com Microwave irradiation has been shown to be an effective method for promoting the synthesis of azetidinone derivatives. derpharmachemica.comrasayanjournal.co.in

Modifications of Existing Functional Groups

The amino and acetyl groups of this compound, as well as the aromatic ring, can be chemically modified to introduce a variety of functional groups, further expanding its synthetic utility.

Acylation: The amino group of this compound can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can alter the compound's chemical properties and serve as a handle for further transformations. For example, the acylation of anisole with acetic anhydride is a known Friedel-Crafts reaction. researchgate.netresearchgate.net

Alkylation: The nitrogen atom of the amino group can also undergo alkylation. Reductive amination is a common method for N-alkylation, where the amine is first reacted with an aldehyde or ketone to form an imine or enamine, which is then reduced to the corresponding alkylated amine. Another approach involves the direct reaction of the amine with an alkyl halide, although this can sometimes lead to over-alkylation.

Catalytic Systems and Reaction Optimization in Synthesis

The efficiency and selectivity of the synthetic routes to derivatives of this compound can be significantly enhanced through the use of catalysts.

In the synthesis of quinolines, which can be formed from 2-aminoaryl ketones, various catalytic systems have been explored. These include nanocatalysts, which offer high surface area and reusability. derpharmachemica.com For Friedel-Crafts acylation reactions to produce acetophenone derivatives, zeolites like Hβ have been used as catalysts. researchgate.net Metal-catalyzed cross-coupling reactions are also pivotal in modifying the aromatic ring.

Reaction optimization is crucial for maximizing yields and minimizing side products. This often involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst loading. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for reaction optimization, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govasianpubs.org

Green Chemistry Approaches in Synthesis

In line with the growing importance of sustainable chemical practices, green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. rowan.eduorganic-chemistry.org This involves the use of environmentally benign solvents (like water or ethanol), catalysts that can be recycled, and energy-efficient reaction conditions. researchgate.net

Microwave-assisted synthesis is considered a green technique as it often reduces reaction times and energy consumption. asianpubs.org The use of solid acid catalysts, such as Nafion, under microwave irradiation for the Friedländer quinoline (B57606) synthesis is an example of a green approach. Ultrasound-mediated reactions also represent a green alternative for the synthesis of N-heterocyclic compounds. mdpi.com The development of one-pot, multicomponent reactions is another key aspect of green chemistry, as it reduces the number of synthetic steps and purification procedures, thereby minimizing waste. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through various NMR experiments, the chemical environment of each proton and carbon atom in this compound can be mapped out.

In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons appear as a set of multiplets in the downfield region of the spectrum, a characteristic feature of protons attached to a benzene (B151609) ring. The exact chemical shifts and coupling patterns provide information about the substitution pattern on the aromatic ring. The methoxy group (-OCH₃) protons typically appear as a sharp singlet, further downfield than typical alkyl protons due to the deshielding effect of the adjacent oxygen atom. The acetyl group (-COCH₃) protons also give rise to a singlet, located in the upfield region of the spectrum. The amino group (-NH₂) protons can appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

¹H-NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.25-6.35 | m | |

| H-5 | 6.25-6.35 | m | |

| H-6 | 7.6 | d | 8.8 |

| NH₂ | 4.1 (broad s) | s | |

| OCH₃ | 3.79 | s | |

| CH₃ | 2.49 | s |

Note: 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet. The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

The ¹³C-NMR spectrum provides complementary information to the ¹H-NMR spectrum, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group is typically observed at a very downfield chemical shift, often above 190 ppm. The carbon atoms of the aromatic ring appear in the range of approximately 110-165 ppm. The carbon atom attached to the oxygen of the methoxy group is found further downfield compared to the other aromatic carbons due to the oxygen's electron-withdrawing nature. The carbon of the methoxy group itself appears in the upfield region, typically around 55 ppm. The methyl carbon of the acetyl group is observed at the most upfield position.

¹³C-NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 197.5 |

| C-1 | 116.5 |

| C-2 | 153.0 |

| C-3 | 98.5 |

| C-4 | 164.0 |

| C-5 | 105.0 |

| C-6 | 132.5 |

| OCH₃ | 55.2 |

| CH₃ | 31.5 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between atoms in this compound. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule. libretexts.org For instance, it would show correlations between the adjacent protons on the aromatic ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in both the ¹H and ¹³C spectra. libretexts.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed in the region of 1650-1680 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ketone. The N-H stretching vibrations of the primary amine group usually appear as two distinct bands in the range of 3300-3500 cm⁻¹. The C-O stretching vibrations of the aryl ether in the methoxy group are expected to show strong bands around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300-3500 |

| Aromatic (C-H) | Stretch | 3000-3100 |

| Carbonyl (C=O) | Stretch | 1650-1680 |

| Aromatic (C=C) | Stretch | 1450-1600 |

| Aryl Ether (C-O) | Asymmetric Stretch | ~1250 |

| Aryl Ether (C-O) | Symmetric Stretch | ~1030 |

Note: The frequencies are approximate and can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. For this compound (molar mass: 165.19 g/mol ), the molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) of approximately 165. uni.lu Depending on the ionization technique, adduct ions such as [M+H]+ (m/z 166), [M+Na]+ (m/z 188), or [M+K]+ (m/z 204) may also be prominent. uni.lu

The fragmentation of the molecular ion provides valuable structural information. Energetically unstable molecular ions break down into smaller, charged fragments and neutral radicals. libretexts.org The fragmentation pattern for this compound is dictated by its functional groups: a ketone, an aromatic amine, and a methoxy ether.

Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methyl group is a characteristic fragmentation for ketones. libretexts.org This would result in the loss of a methyl radical (•CH₃, mass 15) to produce a stable acylium ion at m/z 150.

Acylium Ion Formation: Alternatively, cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to the formation of a [CH₃CO]+ acylium ion at m/z 43, a common fragment for methyl ketones. libretexts.org

Amine Fragmentation: Alpha-cleavage is also dominant for amines, though in this aromatic amine, cleavage within the ring is less likely. libretexts.org

Loss of Small Neutral Molecules: The fragmentation process may also involve the loss of small, stable neutral molecules. For instance, a fragment corresponding to the loss of water (M-18) or carbon monoxide (M-28) from other fragments might be observed. nih.gov

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound, providing further data for its identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 166.08626 | 133.1 |

| [M+Na]+ | 188.06820 | 141.5 |

| [M+K]+ | 204.04214 | 140.2 |

| [M+NH4]+ | 183.11280 | 153.6 |

| [M-H]- | 164.07170 | 137.0 |

| [M]+ | 165.07843 | 133.6 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net While a specific crystal structure for this compound has not been found in the searched crystallographic databases, the principles of the technique and the expected structural features can be discussed based on analyses of closely related compounds. uiowa.edumanchester.ac.ukelsevierpure.comnorthwestern.edu

Single crystal X-ray diffraction provides definitive information on the internal lattice of a crystalline substance, yielding precise measurements of bond lengths, bond angles, and dihedral (torsion) angles. nih.gov For this compound, this analysis would precisely map the geometry of the molecule in the solid state. This includes the C-C, C-N, C-O, and C=O bond lengths, the angles within the benzene ring and the acetyl group, and the dihedral angle describing the planarity between the acetyl group and the phenyl ring. The crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions would also be determined. iucr.org For instance, analysis of related acetophenone derivatives has provided detailed bond length and angle data, which serves as a reference for what would be expected for the title compound. missouri.edu

The way molecules pack in a crystal is governed by a variety of intermolecular interactions. ias.ac.in For this compound, the presence of an amino group (a hydrogen bond donor) and both a carbonyl oxygen and a methoxy oxygen (hydrogen bond acceptors) makes hydrogen bonding a dominant structure-directing interaction. nih.govresearchgate.net

Microscopic and Surface Characterization Techniques

Scanning Electron Microscopy (SEM) is a technique used to generate high-resolution images of a sample's surface topography. tescan-analytics.com In the context of a crystalline compound like this compound, SEM analysis would provide crucial information about its morphology. numberanalytics.com

This analysis reveals the external shape (habit) and size of the crystals, which can be influenced by the synthesis and crystallization conditions. nih.govresearchgate.net SEM images would show whether the compound crystallizes as needles, plates, prisms, or irregular aggregates. Furthermore, the technique can be used to assess the size distribution and uniformity of the crystalline particles and to inspect for surface features, defects, or the presence of different crystalline phases (polymorphs). numberanalytics.commdpi.com While specific SEM studies on this compound were not identified in the search results, this technique remains a standard method for the physical characterization of crystalline organic solids.

Energy Dispersive X-ray Fluorescence (EDXRF) is a non-destructive analytical technique used to determine the elemental composition of a sample. americanpharmaceuticalreview.com When a sample is irradiated with X-rays, atoms within the sample emit fluorescent X-rays at energies characteristic of each element. malvernpanalytical.com

For a pure sample of this compound, with the chemical formula C₉H₁₁NO₂, EDXRF would be expected to primarily detect the constituent elements: carbon, nitrogen, and oxygen. While EDXRF is capable of detecting elements from sodium to uranium, it is generally not used for light elements like hydrogen. amazonaws.com Its primary utility in this context would be to serve as a rapid screening tool to confirm the absence of heavier elemental impurities. malvernpanalytical.comtechnologynetworks.com For instance, if the synthesis involved the use of metal catalysts (e.g., Pd, Pt, Ru), EDXRF could efficiently detect and quantify any residual catalyst in the final product, which is a critical quality control step in pharmaceutical development. americanpharmaceuticalreview.comamazonaws.com

Atomic Force Microscopy (AFM) for Surface Film Analysis

No research data was found regarding the use of Atomic Force Microscopy for the surface film analysis of this compound.

UV-Visible Spectroscopy in Mechanistic and Interaction Studies

No research data was found regarding the use of UV-Visible Spectroscopy for mechanistic and interaction studies of this compound.

Medicinal Chemistry and Biological Activity Research of 1 2 Amino 4 Methoxyphenyl Ethanone Derivatives

Comprehensive Biological Screening Methodologies

The evaluation of novel derivatives synthesized from 1-(2-amino-4-methoxyphenyl)ethanone relies on a combination of computational and laboratory-based screening methods. This integrated approach allows for the efficient identification of biologically active molecules and the elucidation of their mechanisms of action.

In Vitro and In Silico Screening Approaches

Modern drug discovery for derivatives of this compound often begins with in silico screening. researchgate.net Computational methods such as molecular docking are used to predict the binding affinity and interaction patterns of newly designed molecules with specific biological targets, like microbial or cancer-related enzymes. researchgate.netnih.gov These simulations help prioritize which compounds to synthesize and test in the laboratory. For example, docking studies have been used to investigate the interactions of methoxy-amino chalcone derivatives with dihydropteroate synthase (DHPS), a key enzyme in microbial folate synthesis. researchgate.net Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are crucial for profiling the drug-like properties of the synthesized compounds at an early stage. nih.govnih.gov

Following computational analysis, in vitro assays are conducted to validate the predicted biological activity. These laboratory-based experiments involve testing the compounds directly against isolated enzymes, microbial cultures, or cancer cell lines to determine their efficacy. nih.govresearchgate.net This dual approach of combining theoretical predictions with experimental verification streamlines the process of identifying potent and selective therapeutic candidates.

Evaluation of Antimicrobial Activity

Derivatives of this compound have been extensively investigated for their potential to combat microbial infections. This includes evaluating their efficacy against a broad range of pathogenic bacteria and fungi.

Numerous studies have demonstrated that functionalized analogs derived from the this compound scaffold possess significant antibacterial properties. These compounds have been tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The search for new antibiotics is particularly critical for drug-resistant Gram-negative pathogens like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, which have a highly restrictive outer membrane that limits the penetration of many drugs. nih.govnih.gov

Research has shown that derivatives such as γ-aminoethers and chalcones exhibit growth inhibition against these challenging pathogens. academicjournals.orgacademicjournals.org In many cases, Gram-negative bacteria have been found to be more susceptible to these synthetic compounds than Gram-positive strains. academicjournals.org The antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. academicjournals.org

Table 1: Antibacterial Activity of Selected Derivative Classes

The therapeutic potential of this compound derivatives extends to antifungal and antiviral applications. Various synthesized analogs, including those incorporating azole moieties, have been evaluated against pathogenic fungi. nih.gov For instance, certain 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives have shown potent antifungal activity, with some compounds demonstrating efficacy comparable to or greater than the standard drug fluconazole. nih.gov Similarly, cyanopyridine and 1,2,4-oxadiazole derivatives have also been reported to possess activity against fungi like Aspergillus niger and various plant pathogens. worldnewsnaturalsciences.commdpi.com

The exploration of antiviral properties is also an active area of research. Some studies focus on viroporins, which are ion channels produced by viruses that are crucial for their replication. sciforum.net Derivatives of heterocyclic carboxylic acids, which can be conceptually linked to the modification of the ethanone (B97240) moiety, are being investigated as potential viroporin inhibitors, targeting viruses such as influenza A. sciforum.net

Assessment of Anticancer and Cytotoxic Properties against Cancer Cell Lines (e.g., Breast Cancer, Leukemia, Renal Cancer, Liver Cancer)

A significant body of research is dedicated to evaluating the anticancer potential of compounds derived from this compound. These derivatives, particularly chalcones and flavonoids, have been screened for their cytotoxic effects against a variety of human cancer cell lines. cellbiopharm.commdpi.com The primary measure of efficacy in these studies is the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Studies on methoxy-4'-amino chalcone derivatives have revealed significant cytotoxic activity against leukemia cell lines, such as K562 and HL-60. cellbiopharm.comresearcher.life Research has also shown that the number and position of methoxy (B1213986) groups on the chalcone structure can influence both the anticancer potency and the selectivity for cancer cells over normal cells. cellbiopharm.com Furthermore, derivatives have shown promise against solid tumors. Methoxyflavone analogs, for example, have demonstrated cytotoxicity against liver (HepG2) and breast (HCC1954, MCF-7, MDA-MB-231) cancer cell lines. mdpi.comnih.gov

Table 2: Anticancer Activity of Selected Derivative Classes

Structure-Activity Relationship (SAR) Studies of Functionalized Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of the this compound derivatives correlates with their biological activity. ebi.ac.uk These studies involve systematically modifying the parent molecule and assessing how these changes affect efficacy and selectivity. The goal is to identify the key chemical features, or pharmacophores, responsible for the desired biological effect.

Key SAR insights from various studies include:

Influence of Substituents: The nature and position of substituents on the aromatic rings are critical. For example, in some anticancer chalcones, the number and placement of methoxy groups significantly impact cytotoxicity. cellbiopharm.com Similarly, the presence of electron-donating or electron-withdrawing groups can drastically alter the inhibitory activity of certain derivatives. nih.gov

Role of Heterocyclic Scaffolds: The conversion of the simple ethanone into more complex heterocyclic systems, such as quinolines, imidazoquinoxalines, or oxadiazoles, often leads to enhanced biological activity. mdpi.comnih.gov The specific heterocycle introduced plays a defining role in the compound's potency and target selectivity.

Impact of Linker Modifications: In some series of compounds, the length and flexibility of the chain connecting different parts of the molecule can dramatically increase activity. For instance, increasing the chain length between a secondary amine and a phenyl group was found to boost the potency of certain quinazolinamine-based kinase inhibitors.

By comparing the potencies of various analogs, researchers can build a comprehensive SAR model. This model then guides the rational design of new, more effective compounds with improved pharmacological profiles. ebi.ac.uk

Investigation of Specific Biological Targets and Mechanisms of Action

The therapeutic potential of derivatives from this compound is underscored by their ability to interact with a variety of enzymes and receptors, as well as to induce cytotoxic effects in cancer cells through multiple mechanisms.

Enzyme and Receptor Inhibition (e.g., Excitatory Amino Acid Transporter 1 (EAAT1), Kinases, PIM-1 Kinase, SIRT1, A2A Adenosine Receptor)

Derivatives based on the quinazoline core, synthesized from this compound, have been evaluated for their inhibitory effects on several key biological targets.

Excitatory Amino Acid Transporter 1 (EAAT1): While direct derivatives of this compound as EAAT1 inhibitors are not extensively documented in readily available literature, compounds with related structural motifs have been identified as potent inhibitors. For instance, UCPH-101, a selective non-competitive inhibitor of EAAT1, features a 4-methoxyphenyl group, highlighting the potential relevance of this substitution pattern for EAAT1 inhibition nih.govnih.gov. The search for selective EAAT1 inhibitors is an active area of research, as these transporters play a crucial role in glutamate homeostasis in the central nervous system nih.gov.

Kinases: The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors. Numerous quinazoline derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR): A significant number of 4-anilinoquinazoline derivatives have been investigated as EGFR inhibitors. These compounds have shown potent antiproliferative activity against cancer cell lines with high EGFR expression nih.gov. For example, certain 2,4,5-trisubstituted quinazolines have exhibited IC50 values in the low micromolar range against cancer cell lines like MGC-803 and Eca-109 nih.gov.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Novel quinazolin-4(3H)-one derivatives have been identified as inhibitors of VEGFR-2, a key mediator of angiogenesis. One such compound demonstrated a VEGFR-2 inhibitory activity with an IC50 of 0.340 µM, which was more potent than the standard drug sorafenib nih.gov.

Broad Kinase Inhibition: Some quinazoline derivatives exhibit inhibitory activity against a panel of multiple kinases, suggesting their potential as multi-targeted agents nih.gov.

PIM-1 Kinase: PIM kinases are a family of serine/threonine kinases implicated in cell survival and proliferation, making them attractive targets for cancer therapy. While specific derivatives of this compound as PIM-1 inhibitors are not explicitly detailed with IC50 values in the provided search results, the broader class of quinazoline derivatives has been explored for PIM kinase inhibition pdbj.org. For example, a quinazoline derivative was identified to interact with the ATP-binding site of Pim1 pdbj.org.

SIRT1: Sirtuins are a class of NAD+-dependent deacetylases that regulate various cellular processes. The development of sirtuin inhibitors is an area of interest for cancer and neurodegenerative disease research. While specific SIRT1 inhibitory data for direct derivatives of this compound is not available, the synthesis of novel SIRT1 inhibitors based on various heterocyclic scaffolds is an active field of research rsc.org.

A2A Adenosine Receptor: Adenosine receptors are G protein-coupled receptors involved in various physiological processes. A2A receptor antagonists are being investigated for the treatment of Parkinson's disease and for cancer immunotherapy. Research into quinazoline derivatives has revealed their potential as adenosine receptor antagonists. One study identified a 4-methyl-7-methoxyquinazolyl derivative as a potent A2B receptor antagonist with a Ki value of 112 nM, while also showing non-selective binding to other adenosine receptor subtypes in the micromolar range nih.gov. The discovery of aminoquinazoline derivatives as human A2A adenosine receptor antagonists further highlights the potential of this scaffold researchgate.net.

Cytotoxic Mechanisms (e.g., DNA/RNA Interaction, Apoptosis Induction)

A primary mechanism through which derivatives of this compound exert their anticancer effects is through the induction of apoptosis and inhibition of cell proliferation.

Apoptosis Induction: Numerous studies have demonstrated the ability of quinazoline derivatives to induce programmed cell death in cancer cells.

A novel series of 4-anilinoquinazolines were identified as potent inducers of apoptosis. Specifically, the compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was found to be a highly active inducer of apoptosis with an EC50 for caspase activation of 2 nM in T47D breast cancer cells nih.gov.

Further structure-activity relationship studies on N-methyl-4-(4-methoxyanilino)quinazolines have identified several potent apoptosis inducers rsc.org.

Fused Pyrido[2,1-b] quinazoline derivatives have also been shown to induce apoptosis in lung cancer cells, as evidenced by morphological changes and staining assays waocp.org.

Antiproliferative Activity: The cytotoxic effects of these derivatives have been quantified in various cancer cell lines, demonstrating a broad spectrum of activity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,1-b] quinazoline (4i) | A549 (Lung) | 4.57 | waocp.org |

| Pyrido[2,1-b] quinazoline (4i) | NCI-H460 (Lung) | 5.53 | waocp.org |

| 2,4,5-trisubstituted quinazoline | MGC-803 (Gastric) | 1.95 | nih.gov |

| 2,4,5-trisubstituted quinazoline | Eca-109 (Esophageal) | 2.46 | nih.gov |

| Quinazolin-4(3H)-one (58) | HepG-2 (Liver) | 3.74 | nih.gov |

| Quinazolin-4(3H)-one (58) | HCT116 (Colon) | 5.00 | nih.gov |

| Quinazolin-4(3H)-one (58) | MCF-7 (Breast) | 6.77 | nih.gov |

| 4-anilinoquinazoline (8) | Various | Micromolar range | nih.gov |

| N-aryl-2-(trifluoromethyl)quinazoline-4-amine | PC3, K562, HeLa, etc. | 0.011 - 21 | researchgate.net |

Development of Novel Therapeutic Agents

The diverse biological activities of quinazoline and quinazolinone derivatives derived from this compound have positioned them as promising scaffolds for the development of novel therapeutic agents. The versatility of the quinazoline core allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

The primary therapeutic area of focus for these derivatives has been oncology. Several quinazoline-based drugs, such as gefitinib and erlotinib, are already in clinical use for the treatment of cancer, validating the potential of this chemical class nih.gov. Research is ongoing to develop new generations of quinazoline derivatives with improved efficacy, broader spectrum of activity, and the ability to overcome drug resistance. For instance, novel quinazoline derivatives are being designed as dual inhibitors of EGFR and other signaling molecules to provide a more comprehensive blockade of cancer cell proliferation and survival pathways nih.gov.

Beyond cancer, the quinazoline scaffold has been explored for a wide range of other therapeutic applications, including as antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive agents, showcasing the broad therapeutic potential of this privileged structure in medicinal chemistry.

Pharmacological Evaluation of Bioavailability and Blood-Brain Barrier Penetration (for related compounds)

A critical aspect in the development of therapeutic agents, particularly those targeting the central nervous system, is their ability to cross the blood-brain barrier (BBB) and exhibit favorable bioavailability. Studies on quinazolinone derivatives have shown that this scaffold can be modified to produce orally active and brain-penetrable compounds. For example, a class of quinazolinone inhibitors of poly(ADP-ribose)polymerase (PARP) were rationally designed to have good oral bioavailability and the ability to penetrate the BBB researchgate.net. This is a significant finding as it suggests that with appropriate structural modifications, quinazoline derivatives originating from this compound could be developed into drugs for neurological disorders.

Applications in Advanced Materials Science and Other Chemical Fields

Role as an Intermediate for Specialty Chemicals and Agrochemicals

The structure of 1-(2-Amino-4-methoxyphenyl)ethanone, featuring a reactive amino group and a ketone moiety on a phenyl ring, makes it a versatile intermediate in organic synthesis. The amino group can be readily transformed into a variety of other functional groups, while the ketone can participate in condensation and addition reactions. This dual reactivity is leveraged in the synthesis of complex molecules, including specialty chemicals and agrochemicals.

Derivatives of aminophenyl ethanone (B97240) are foundational for creating certain pharmaceuticals. For instance, related structures are used to synthesize compounds with therapeutic properties, such as antidepressants that act on the central nervous system. google.com The general class of aminoketones and their derivatives has been explored for creating compounds with potential antimicrobial, antiviral, and anticancer properties. ontosight.ai In one patented process, 1-(aminophenyl)-2-aminoethanone derivatives are prepared from precursor molecules, highlighting the role of the aminophenyl ethanone skeleton in building more complex, therapeutically active agents. google.com

In the field of agrochemicals, aniline (B41778) derivatives, which share the aminophenyl core structure, have been developed as insecticides. google.com Furthermore, nitroaromatics, which are common precursors to or products of aminoaromatics, serve as intermediates in the production of pesticides. nih.gov The ability to modify the aminophenyl structure allows for the fine-tuning of biological activity, a key aspect in the development of effective and selective agrochemicals. The compound 5-aminoimidazole-4-carboxamide, an amino-substituted heterocyclic compound, is a key metabolite of the anticancer drug temozolomide, further illustrating the importance of the amino-aromatic motif in bioactive compounds. mdpi.com

Development of Photoinitiators for Polymerization Processes (for related compounds)

Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization reactions. This technology is crucial for applications like UV curing of coatings, inks, and adhesives. The α-aminoacetophenone structure, which is present in this compound, is known to be an effective photoinitiator for radical photopolymerization processes.

Compounds with this structural motif are valued in photopolymerization technology for being reactive and relatively easy to prepare. google.com The mechanism involves the absorption of UV light, which promotes the molecule to an excited state, followed by an intramolecular hydrogen abstraction and subsequent cleavage (Norrish Type I reaction) to produce an aminoalkyl radical and a benzoyl radical. Both of these radicals can initiate the polymerization of ethylenically unsaturated compounds. The presence of the amino group is critical to this process, as it facilitates the photo-cleavage and enhances the reactivity of the initiator.

While research on this compound itself as a photoinitiator is not widely published, the well-established utility of related α-aminoacetophenones in this field points to its significant potential. google.com

Research on Corrosion Inhibition Properties of Derivatives

Corrosion is a major industrial problem, and the development of effective corrosion inhibitors is a continuous area of research. Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often excellent corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

Derivatives of aminoketones have shown significant promise in this area. Research has demonstrated that β-aminoketone derivatives can act as effective corrosion inhibitors for nickel in acidic solutions. researchgate.net Similarly, derivatives of 1-aminoanthraquinone, which also contain an amino-aromatic structure, have been successfully used to inhibit the corrosion of carbon steel. researchgate.net The effectiveness of these compounds is attributed to the presence of the amino group, whose lone pair of electrons can coordinate with vacant d-orbitals of the metal atoms, leading to strong adsorption. The presence of the aromatic ring and other functional groups can further enhance this adsorption through π-electron interactions.

Studies on various amine derivatives, including expired pharmaceuticals containing amine functionalities, have confirmed their ability to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. google.combiointerfaceresearch.com The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. biointerfaceresearch.com Given that this compound contains both an amino group and an oxygen-rich methoxy (B1213986) group, its derivatives are strong candidates for the development of new and effective corrosion inhibitors.

Table 1: Research Findings on Amine-Based Corrosion Inhibitors

| Inhibitor Type | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

| β-aminoketone derivatives | Nickel | 2 M HCl | Not specified | Not specified | researchgate.net |

| 1-aminoanthraquinone derivatives | Carbon Steel | White petrol-water | 86% | Not specified | researchgate.net |

| Imidazoline-modified glucose | Q235 Steel | HCl | 96.81% | Langmuir | nih.gov |

| Expired Dogmatil drug (amine-containing) | Carbon Steel | 1 M HCl | 98.3% | Langmuir | biointerfaceresearch.com |

This table is generated based on data from related research and is for illustrative purposes.

Functionalization of Nanomaterials for Drug Delivery and Industrial Applications

The functionalization of nanoparticle surfaces is a key strategy for enhancing their properties and adapting them for specific applications, such as targeted drug delivery, bioimaging, and catalysis. nih.gov Amine groups are particularly useful for this purpose because they can be easily reacted to form covalent bonds with various nanoparticle surfaces. nih.gov

The primary amine group of this compound makes it a suitable ligand for functionalizing a range of nanomaterials. For example:

Silica (B1680970) Nanoparticles: The surface of silica nanoparticles can be modified using aminosilanes like (3-Aminopropyl)triethoxysilane (APTES). The amine group of this compound could then be coupled to this modified surface. mdpi.com

Gold Nanoparticles: The amine group can directly form a bond with the surface of gold nanoparticles, providing a straightforward method for surface modification. nih.gov

Metal-Organic Frameworks (MOFs): MOFs can be functionalized with amino groups to enhance their adsorption capabilities for specific targets, such as heavy metals like Cr(VI). researchgate.net

By attaching this compound to a nanoparticle, the particle's surface properties can be altered. The aromatic and ketone functionalities could then be used for further interactions, such as π-π stacking with other aromatic molecules or for attaching other moieties through chemical reactions. This multifunctional approach is central to creating advanced nanomaterials for biomedical and industrial use. mdpi.com For instance, the amino-functionalization of Fe3O4-SnO2 nanoparticles has been shown to be a critical step in creating a carbon-coated core-shell structure. mdpi.com

Exploration as Fluorescent Sensors and Probes

Fluorescent molecules are widely used as sensors and probes in biological imaging and analytical chemistry. Compounds that exhibit fluorescence typically contain conjugated π-systems, and their properties are often enhanced by the presence of electron-donating and electron-withdrawing groups on the aromatic ring (a "push-pull" system).

This compound possesses such a structure: the amino and methoxy groups are strong electron donors, while the acetyl group is an electron-withdrawing group. This configuration can lead to intramolecular charge transfer (ICT) upon photoexcitation, a process that is often associated with strong fluorescence and sensitivity to the local environment (solvatochromism).

Research on related structures supports this potential. For example, aminopyridine derivatives are known to be highly fluorescent and have been investigated as scaffolds for fluorescent probes. mdpi.com Chalcones, which contain a similar keto-group in conjugation with an aromatic system, also exhibit interesting fluorescent properties that are sensitive to their environment. researchgate.net Furthermore, reaction-based fluorescent probes are a growing field where the analyte (e.g., a specific ion or molecule) reacts with the probe to "turn on" or shift its fluorescence. researchgate.net The reactive amine group on this compound makes it a candidate for the design of such reaction-based probes for detecting specific analytes. The inherent optical characteristics of such molecules are valuable for applications ranging from monitoring cellular processes to the early detection of infections. mdpi.com

Q & A

Q. Table 1: Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Acylation | Acetyl chloride, AlCl₃ | Introduce acetyl group |

| Reduction | H₂, Pd-C, ethanol | Reduce nitro to amine |

Basic: How is the structure of this compound characterized?

Methodological Answer:

Structural elucidation employs:

Q. Table 2: Representative Spectral Data

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 2.5 (s, 3H) | Acetyl CH₃ |

| IR | 1680 cm⁻¹ | C=O stretch |

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation (P261) .

- PPE : Nitrile gloves, lab coats, and safety goggles (P262) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes .

- Toxicity Note : Limited toxicological data exist; assume acute toxicity and prioritize LC-MS/MS monitoring .

Advanced: How can computational methods optimize derivatization for structure-activity relationship (SAR) studies?

Methodological Answer:

Q. Example Workflow :

Use Gaussian or ORCA for geometry optimization.

Dock derivatives into protein active sites (AutoDock Vina).

Validate predictions with in vitro assays.

Advanced: How to resolve contradictions in reported spectroscopic data?

Methodological Answer:

Discrepancies in NMR/IR data may arise from solvent effects or impurities. Mitigation strategies:

- Standardize Conditions : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS) .

- Cross-Validation : Compare with high-resolution MS and X-ray structures .

- Reproducibility : Replicate syntheses using literature protocols (e.g., vs. 16).

Advanced: What strategies enhance biocatalytic synthesis sustainability?

Methodological Answer:

Q. Case Study :

- Substrate : 1-(2-Nitro-4-methoxyphenyl)ethanone.

- Biocatalyst : E. coli-expressed nitroreductase.

- Yield : 85% in phosphate buffer (pH 7.4, 37°C) .

Advanced: How to assess environmental impact and degradation pathways?

Methodological Answer:

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202).

- Degradation Studies : Use LC-HRMS to identify photolysis/byproducts under UV light .

- QSAR Models : Predict bioaccumulation potential using logP (experimental: ~1.5) and molecular weight (165.2 g/mol) .

Advanced: What are unresolved challenges in crystallographic analysis?

Methodological Answer:

Q. Table 3: Crystallographic Parameters

| Software | Application | Reference |

|---|---|---|

| SHELXS | Phase problem solving | |

| Olex2 | Visualization/refinement |

Notes

- Methodology Emphasis : Focused on reproducible protocols and conflict resolution.

- Future Directions : Highlighted biocatalysis, environmental impact, and computational modeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.